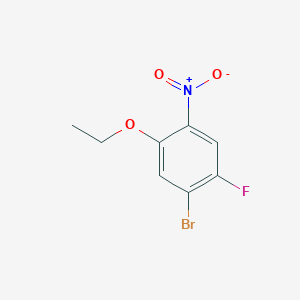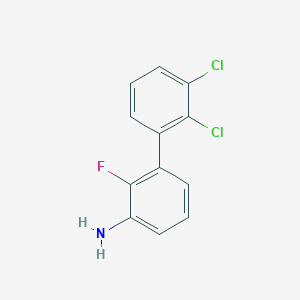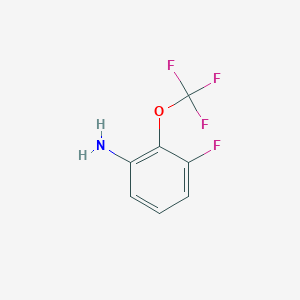
3-Fluoro-2-(trifluoromethoxy)aniline
Descripción general
Descripción
“3-Fluoro-2-(trifluoromethoxy)aniline” is an organic compound that belongs to the class of organic compounds known as aminotoluenes . These are organic aromatic compounds containing a benzene that carries a single methyl group and one amino group .
Synthesis Analysis
The synthesis of “3-Fluoro-2-(trifluoromethoxy)aniline” from 2-chlorophenol has been reported . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis
The molecular structure of “3-Fluoro-2-(trifluoromethoxy)aniline” is represented by the SMILES stringNc1cccc(c1F)C(F)(F)F . It has a molecular weight of 195.12 . Chemical Reactions Analysis
The chemical reactions involving “3-Fluoro-2-(trifluoromethoxy)aniline” are based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen .It should be stored at 2-8°C . The compound has a molecular weight of 195.12 .
Aplicaciones Científicas De Investigación
-
- “3-Fluoro-2-(trifluoromethoxy)aniline” is used in chemical synthesis . It’s a building block that can be used to create more complex molecules in a laboratory setting .
- The methods of application or experimental procedures would depend on the specific synthesis being performed. Typically, this compound would be combined with other reagents under controlled conditions to form the desired product .
- The results or outcomes obtained would also depend on the specific synthesis. In general, the goal of using “3-Fluoro-2-(trifluoromethoxy)aniline” in chemical synthesis would be to create a more complex molecule with desired properties .
-
Trifluoromethoxylation Reagents
- The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . “3-Fluoro-2-(trifluoromethoxy)aniline” could potentially be used in the development of new trifluoromethoxylation reagents .
- The methods of application or experimental procedures would involve the use of “3-Fluoro-2-(trifluoromethoxy)aniline” as a starting material in the synthesis of new trifluoromethoxylation reagents .
- The results or outcomes obtained would be the successful synthesis of new trifluoromethoxylation reagents, which could then be used in further chemical reactions .
For instance, it could be used in the development of new pharmaceuticals, in materials science for the creation of new materials with unique properties, or in environmental science for the study of chemical processes in the environment .
For instance, it could be used in the development of new pharmaceuticals, in materials science for the creation of new materials with unique properties, or in environmental science for the study of chemical processes in the environment .
Safety And Hazards
Propiedades
IUPAC Name |
3-fluoro-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIGUOIHYHQSCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(trifluoromethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



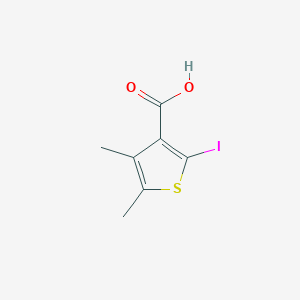
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B1459820.png)

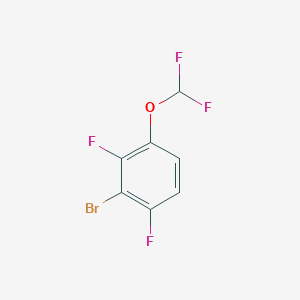
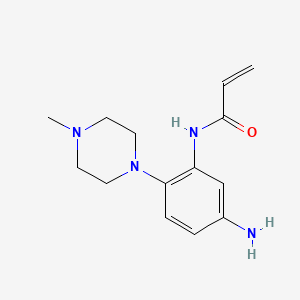
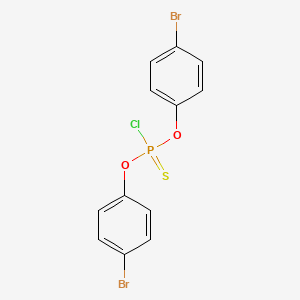

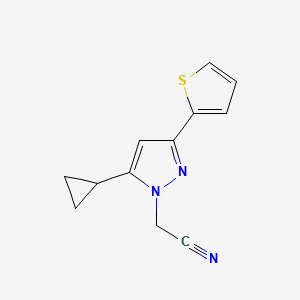
![7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one](/img/structure/B1459832.png)
![4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1459835.png)
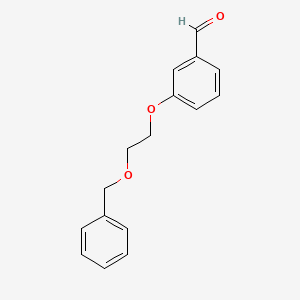
![Benzeneacetamide, 4-methoxy-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459838.png)
